

3,3-Diphenylacrylaldehyde CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Diphenylacrylaldehyde

Cat. No.: B075156

[Get Quote](#)

An In-Depth Technical Guide to **3,3-Diphenylacrylaldehyde** for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **3,3-Diphenylacrylaldehyde** (CAS No. 1210-39-5), a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, and delve into its applications as a molecular scaffold in drug discovery, drawing parallels with the well-established field of chalcone derivatives. This document is intended to serve as a foundational resource, integrating established protocols with the underlying chemical principles to empower researchers in their experimental design and application development.

Core Compound Identification and Properties

3,3-Diphenylacrylaldehyde, also known as 3,3-diphenyl-2-propenal, is an α,β -unsaturated aldehyde characterized by two phenyl groups attached to the β -carbon. This structure imparts unique electronic and steric properties, making it a valuable precursor in organic synthesis.

Chemical Structure

The molecular structure features a conjugated system involving the phenyl rings, the carbon-carbon double bond, and the aldehyde functional group. This extended π -system is central to its reactivity and spectroscopic characteristics.

Caption: Chemical structure of **3,3-Diphenylacrylaldehyde**.

Physicochemical Data

Quantitative data for **3,3-Diphenylacrylaldehyde** is critical for experimental planning, including reaction setup, purification, and storage. The following table summarizes its key properties.

Property	Value	Source
CAS Number	1210-39-5	Parchem[1]
Molecular Formula	C ₁₅ H ₁₂ O	Inferred
Molecular Weight	208.26 g/mol	Inferred
Appearance	Solid	MilliporeSigma
Melting Point	59 - 61 °C	MilliporeSigma
Boiling Point	170 °C @ 25 hPa	MilliporeSigma
Density	0.99 g/mL @ 25 °C	MilliporeSigma
Chemical Stability	Stable under standard ambient conditions	MilliporeSigma

Synthesis and Reaction Chemistry

The synthesis of α,β -unsaturated aldehydes like **3,3-Diphenylacrylaldehyde** typically involves condensation reactions. A logical and common approach is the aldol condensation, which forms a carbon-carbon bond and is a cornerstone of organic synthesis.

Representative Synthesis: Aldol Condensation

A plausible pathway involves the base-catalyzed reaction between benzophenone and an acetaldehyde equivalent. The causality of this choice lies in the reactivity of the enolizable acetaldehyde and the electrophilic carbonyl carbon of benzophenone.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3,3-Diphenylacrylaldehyde**.

Experimental Protocol (Illustrative)

This protocol is a representative example based on standard aldol condensation principles. Researchers must optimize conditions based on their specific laboratory setup and reagent purity.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzophenone in a suitable solvent such as ethanol.
- **Reagent Addition:** Add an excess of acetaldehyde to the solution. Cool the mixture in an ice bath to control the initial exothermic reaction.
- **Catalysis:** Slowly add an aqueous solution of a base catalyst (e.g., sodium hydroxide) dropwise while maintaining the low temperature. The formation of the acetaldehyde enolate is the critical initiating step.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the organic product using a suitable solvent like diethyl ether.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield the final product.

Role in Medicinal Chemistry and Drug Discovery

While direct therapeutic applications of **3,3-Diphenylacrylaldehyde** are not widely documented, its structural motif is of high interest in drug development. Its value lies in its role as a versatile chemical intermediate and a molecular scaffold for building more complex, biologically active molecules.[\[2\]](#)

Analogy to Chalcones and Bioactivity

3,3-Diphenylacrylaldehyde is structurally related to chalcones (1,3-diphenyl-2-propen-1-ones), which are well-known precursors in flavonoid biosynthesis and possess a wide range of biological activities.[\[3\]](#) The core α,β -unsaturated carbonyl system is a key pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a double-edged sword; it can lead to target engagement but also potential toxicity, making structural modification a key aspect of drug design.[\[3\]](#)

Intermediate for Heterocyclic Synthesis and Receptor Ligands

The aldehyde and the double bond are reactive handles for a variety of chemical transformations, making this compound an excellent starting point for library synthesis in drug discovery campaigns.[\[4\]](#) For example, the related compound 3,3-Diphenylacrylonitrile is a known reagent in the preparation of N-diarylpropenyl and N-diarylpropyl amides, which act as ligands for human melatonin receptors (MT1 and MT2).[\[5\]](#) This strongly suggests that **3,3-Diphenylacrylaldehyde** could be a valuable precursor for synthesizing novel ligands targeting G-protein coupled receptors or other important drug targets.

The process of using such intermediates allows for the systematic modification of a lead compound's structure to enhance binding affinity with a target or to improve its pharmacokinetic profile by reducing toxicity.[\[2\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

- Hazard Classification: According to the Safety Data Sheet from MilliporeSigma, **3,3-Diphenylacrylaldehyde** is not classified as a hazardous substance or mixture under the

OSHA Hazard Communication Standard.

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. Gloves must be inspected before use and disposed of properly after.
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Standard hygiene measures, such as washing hands after handling, should be followed.
- First Aid:
 - Inhalation: Move the person to fresh air.
 - Skin Contact: Take off contaminated clothing immediately and rinse the skin with water/shower.
 - Eye Contact: Rinse out with plenty of water.
 - Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
- Storage: Store in a tightly sealed container in a dry, well-ventilated place. The product is chemically stable under standard room temperature conditions.
- Environmental Precautions: Prevent the product from entering drains to avoid environmental contamination.

Conclusion

3,3-Diphenylacrylaldehyde is a valuable compound for the research community. Its well-defined physicochemical properties, straightforward synthetic accessibility, and structural similarity to biologically active scaffolds like chalcones make it a compelling intermediate for drug discovery and materials science. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. bocsci.com [bocsci.com]
- 3. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syrris.com [syrris.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [3,3-Diphenylacrylaldehyde CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075156#3-3-diphenylacrylaldehyde-cas-number-lookup\]](https://www.benchchem.com/product/b075156#3-3-diphenylacrylaldehyde-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com